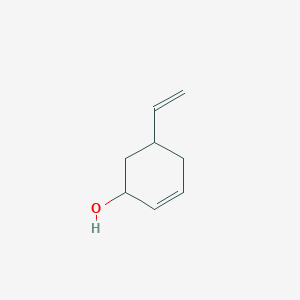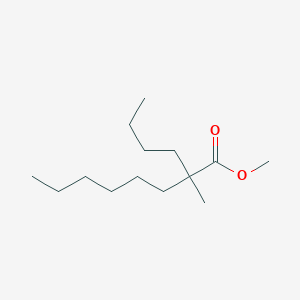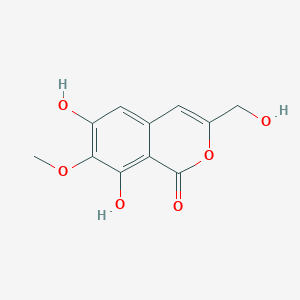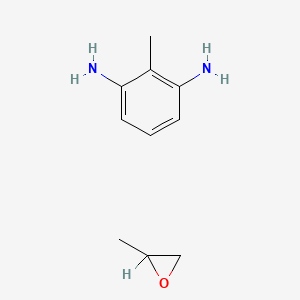
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is an organic compound with the molecular formula C12H23O6P. It is a phosphonate ester, which is a class of organophosphorus compounds. This compound is used in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate can be synthesized through the alkylation of triethyl phosphonoacetate with appropriate alkyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Phosphonate esters with different substituents.
Aplicaciones Científicas De Investigación
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is used in various scientific research applications:
Chemistry: It is a reagent in the Horner-Wadsworth-Emmons reaction to synthesize alkenes with high regioselectivity.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives for potential therapeutic applications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate involves the formation of a phosphonate anion when deprotonated by a base. This anion can then participate in nucleophilic addition to carbonyl compounds, forming alkenes in the Horner-Wadsworth-Emmons reaction . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl phosphonoacetate: Used in similar reactions but with different alkyl groups.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with similar reactivity.
Ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is unique due to its specific alkyl chain and functional groups, which provide distinct reactivity and selectivity in organic synthesis reactions.
Propiedades
Número CAS |
64268-30-0 |
|---|---|
Fórmula molecular |
C13H25O6P |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphoryl-3-methyl-5-oxohexanoate |
InChI |
InChI=1S/C13H25O6P/c1-6-17-13(15)12(10(4)9-11(5)14)20(16,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3 |
Clave InChI |
PKFDTNUSKIIQBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)CC(=O)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)



![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)


